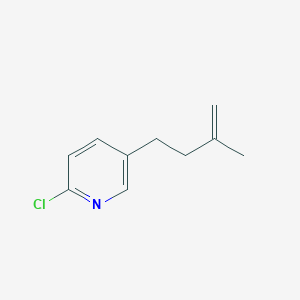

4-(6-Chloro-3-pyridyl)-2-methyl-1-butene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-(3-methylbut-3-enyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c1-8(2)3-4-9-5-6-10(11)12-7-9/h5-7H,1,3-4H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFGCXKPPFMVIQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC1=CN=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 6 Chloro 3 Pyridyl 2 Methyl 1 Butene and Analogues

Strategic Approaches to Pyridyl-Alkyl Synthesis

The construction of the pyridyl-alkyl framework is a key challenge in the synthesis of the target molecule. Several strategic approaches have been developed to address this, including cross-coupling reactions, nucleophilic substitution, and direct alkylation of the pyridine (B92270) ring.

Cross-Coupling Reactions for Pyridyl-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of carbon-carbon bonds, and they are extensively used in the synthesis of substituted pyridines.

The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a widely adopted method for creating C-C bonds. libretexts.orgnih.govlibretexts.org For the synthesis of compounds like 4-(6-chloro-3-pyridyl)-2-methyl-1-butene, this can be envisioned in two primary ways: coupling a pyridylboronic acid or ester with an appropriate alkenyl halide, or conversely, coupling a pyridyl halide with an alkenylboronic acid or ester.

The choice of coupling partners is often dictated by the availability and stability of the starting materials. For instance, 2-chloropyridine (B119429) derivatives can be challenging substrates in some Suzuki-Miyaura couplings due to the potential for catalyst inhibition by the nitrogen lone pair. However, the development of specialized ligands and reaction conditions has largely overcome these limitations. nih.gov

A general representation of a relevant Suzuki-Miyaura coupling is shown below:

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Pyridyl Derivatives

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 80-100 | 75-95 | nih.gov |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 80-98 | nih.gov |

| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 90 | 70-90 | beilstein-journals.org |

This table is illustrative and specific conditions would need to be optimized for the synthesis of 4-(6-chloro-3-pyridyl)-2-methyl-1-butene.

Besides the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions can be employed for the synthesis of pyridyl-alkyl compounds. These include the Kumada, Negishi, and Heck reactions.

The Kumada coupling utilizes a Grignard reagent as the organometallic nucleophile. nih.gov This method is advantageous due to the ready availability of Grignard reagents. For the target molecule, this could involve the reaction of a 6-chloro-3-pyridyl Grignard reagent with a 1-halo-2-methyl-1-butene.

The Negishi coupling employs an organozinc reagent. organic-chemistry.org Organozinc compounds are often more tolerant of functional groups than Grignard reagents and can be prepared from the corresponding organic halides. A potential route would be the coupling of a 6-chloro-3-pyridyl halide with a 2-methyl-1-butenylzinc reagent.

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgwikipedia.org In principle, 2-chloro-5-iodopyridine (B1352245) could be coupled with 2-methyl-1-butene (B49056), although regioselectivity and the need for an activated alkene can be challenges to overcome in this specific context.

Nucleophilic Substitution Reactions on Chloropyridines

The chlorine atom on the pyridine ring, particularly at the 2- and 4-positions, is susceptible to nucleophilic aromatic substitution (SNAr). While the 3-position is less activated towards nucleophilic attack, the presence of the electron-withdrawing nitrogen atom facilitates such reactions. This approach could be utilized to introduce the 2-methyl-1-butene side chain if it is first converted into a suitable nucleophile, such as an organolithium or Grignard reagent. However, the direct SNAr of a chloro group at the 3-position is generally less facile than at the 2- or 6-positions.

Alkylation Reactions of Pyridine Scaffolds

Direct C-H alkylation of pyridine rings is a growing area of research, offering a more atom-economical approach to substituted pyridines. These reactions often proceed via radical mechanisms (Minisci-type reactions) or through transition-metal-catalyzed C-H activation. While powerful, achieving high regioselectivity on a substituted pyridine like 6-chloropyridine can be challenging. For the synthesis of 4-(6-chloro-3-pyridyl)-2-methyl-1-butene, this would require a method that selectively functionalizes the C-3 position.

Synthesis of the 2-Methyl-1-butene Side Chain

The 2-methyl-1-butene moiety can be synthesized through several established organic reactions. The choice of method often depends on the desired point of attachment to the pyridyl ring and the specific cross-coupling reaction to be employed.

For instance, to prepare a 2-methyl-1-butenylboronic acid or ester for a Suzuki-Miyaura coupling, one could start from 2-methyl-1-butene and perform a hydroboration reaction. Alternatively, a Grignard reagent derived from a 1-halo-2-methyl-1-butene can be reacted with a borate (B1201080) ester. nih.gov

The synthesis of a 1-halo-2-methyl-1-butene can be achieved from 2-methyl-1-butanol (B89646) through conversion to the corresponding halide.

A Grignard reagent or an organozinc reagent can be prepared from the corresponding 1-halo-2-methyl-1-butene by reaction with magnesium or zinc metal, respectively. These organometallic reagents can then be used in Kumada or Negishi couplings.

Another approach involves the Wittig reaction . A phosphonium (B103445) ylide derived from a suitable alkyl halide can be reacted with an aldehyde or ketone. For example, the reaction of isobutyraldehyde (B47883) with a pyridylmethylphosphonium salt could potentially form the desired double bond, although stereoselectivity might be a concern.

Finally, a Grignard reaction of a pyridylacetonitrile with an appropriate Grignard reagent, followed by dehydration, could also be a viable route to install the 2-methyl-1-butene side chain.

Table 2: Common Precursors for the 2-Methyl-1-butene Side Chain and Their Synthetic Applications

| Precursor | Synthetic Application |

| 2-Methyl-1-butenylboronic acid pinacol (B44631) ester | Suzuki-Miyaura Coupling |

| 1-Bromo-2-methyl-1-butene | Kumada and Negishi Coupling |

| 2-Methyl-1-butenylzinc chloride | Negishi Coupling |

| Isobutyraldehyde | Wittig Reaction |

Total Synthesis and Stepwise Construction of 4-(6-Chloro-3-pyridyl)-2-methyl-1-butene

A total synthesis of 4-(6-chloro-3-pyridyl)-2-methyl-1-butene can be envisioned through several convergent routes, building upon the methodologies previously discussed. A highly effective strategy would be a transition-metal-catalyzed cross-coupling reaction. For example, a Suzuki coupling could be employed between (6-chloropyridin-3-yl)boronic acid and 4-bromo-2-methyl-1-butene. Alternatively, the coupling partners could be reversed. Such reactions are known for their high functional group tolerance and reliability.

Another direct approach involves the use of organometallic reagents as detailed in section 2.2.2. The stepwise construction would be:

Preparation of the Pyridyl Nucleophile: Generation of (6-chloro-3-pyridyl)lithium via lithium-halogen exchange from 2-chloro-5-bromopyridine and n-butyllithium at -78 °C in THF. masterorganicchemistry.com

Preparation of the Butene Electrophile: 4-Bromo-2-methyl-1-butene can be synthesized from isobutylene (B52900) and allyl bromide or other standard methods.

Coupling: Reaction of the pre-formed (6-chloro-3-pyridyl)lithium with 4-bromo-2-methyl-1-butene to form the target C-C bond.

1 Optimization of Reaction Conditions and Yields

The success of any synthetic route hinges on the optimization of reaction parameters to maximize yield and purity.

For cross-coupling reactions involving Grignard reagents, controlling the reaction conditions is crucial. In a copper-catalyzed asymmetric addition of Grignard reagents to pyridinium (B92312) salts, extensive screening of ligands, copper salts, and solvents was performed to achieve optimal results. acs.org The use of a specific chiral ligand with CuTC in CH₂Cl₂ at -78 °C was found to be optimal, affording high yields and enantioselectivity. acs.org

Table 2: Optimization of Cu-Catalyzed Grignard Addition to a Pyridinium Salt

| Ligand | Solvent | Yield (%) | ee (%) |

|---|---|---|---|

| (R)-L1 | CH₂Cl₂ | 35 | 10 |

| (R)-L8 | CH₂Cl₂ | 85 | 83 |

| (R)-L11 | CH₂Cl₂ | 91 | 86 |

| (R)-L11 | Toluene | 88 | 80 |

| (R)-L11 | THF | 75 | 75 |

Data adapted from a study on the enantioselective dearomatization of pyridinium salts. acs.org

In olefin metathesis, catalyst selection, solvent, temperature, and reaction time are key variables. The choice between first- and second-generation Grubbs catalysts, or more specialized Hoveyda-Grubbs catalysts, can dramatically affect reaction outcomes based on the steric and electronic properties of the substrates. nih.gov

For Claisen rearrangements, which are often conducted at high temperatures (>100 °C), the choice of a high-boiling point solvent is important. organic-chemistry.org However, catalytic variants can lower the required temperature and improve yields.

2 Stereochemical Control in Alkene Formation

Stereochemical control is a central theme in modern organic synthesis. Although 4-(6-chloro-3-pyridyl)-2-methyl-1-butene is an achiral molecule with a terminal alkene, the synthesis of its analogues with internal double bonds or chiral centers requires precise control over stereochemistry.

In reactions that form a new stereocenter from an achiral starting material, a racemic mixture of enantiomers is typically produced unless a chiral influence is present. chemistrysteps.com For example, the nucleophilic attack on a planar sp²-hybridized carbocation occurs from both faces with equal probability. chemistrysteps.com However, asymmetric induction can be achieved. Chiral catalysts, such as the copper-ligand system used in Grignard additions, can create products with high enantiomeric excess. acs.org

For alkene synthesis, controlling the E/Z geometry is critical for internal alkenes. Z-selective olefin metathesis catalysts have been developed that can provide high selectivity for the cis-alkene product. acs.org Conversely, other catalytic systems or reaction pathways like the Wittig reaction can be tuned to favor either the Z- or E-isomer. The stereochemical outcome of electrophilic additions to alkenes, such as dihalogenation, is also well-established, typically proceeding via an anti-addition mechanism through a bridged haliranium ion intermediate. alrasheedcol.edu.iqresearchgate.net This predictability is foundational for stereoselective synthesis. researchgate.netnih.gov

Microwave-Assisted Synthetic Routes for Heterocyclic Compounds

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions. ijpsjournal.commdpi.com By using microwave irradiation as an energy source, this method often leads to dramatically reduced reaction times, increased product yields, and milder reaction conditions compared to conventional heating. nih.gov The heating mechanism involves the direct interaction of the electromagnetic field with polar molecules or ions in the reaction mixture, leading to rapid and efficient energy transfer. pnrjournal.com

The synthesis of heterocyclic compounds, including pyridines, has greatly benefited from MAOS. ijpsjournal.commdpi.com Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, are particularly well-suited for microwave assistance. For example, the synthesis of N-alkylated 2-pyridones from an aldehyde, malononitrile, and an N-alkyl-2-cyanoacetamide saw a drastic improvement in yield (from 65-77% to 81-94%) and a reduction in reaction time from 3 hours to just 15 minutes when switching from conventional heating to microwave irradiation. beilstein-journals.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of N-alkylated 2-pyridones

| Method | Time | Yield (%) |

|---|---|---|

| Conventional Heating | 180 min | 65-77 |

| Microwave Irradiation | 15 min | 81-94 |

Data adapted from a study on microwave-assisted multicomponent reactions. beilstein-journals.org

For the synthesis of 4-(6-chloro-3-pyridyl)-2-methyl-1-butene, the final C-C bond-forming step, such as a Suzuki or Heck coupling, could likely be optimized using microwave heating to improve efficiency and yield, making it a more "green" and sustainable process. ijpsjournal.comnih.gov

Green Chemistry Principles in the Synthesis of 4-(6-Chloro-3-pyridyl)-2-methyl-1-butene

The application of green chemistry principles to the synthesis of 4-(6-chloro-3-pyridyl)-2-methyl-1-butene and its analogues is crucial for developing environmentally benign and sustainable chemical processes. These principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

Atom Economy: A key principle of green chemistry is maximizing atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. numberanalytics.com Addition and cycloaddition reactions are considered highly atom-economical as they incorporate all reactant atoms into the final product. jocpr.com In the context of synthesizing 4-(6-chloro-3-pyridyl)-2-methyl-1-butene, the Heck and Suzuki reactions can be designed to have a relatively high atom economy. jocpr.comnumberanalytics.com However, they are not perfectly atom-economical as they generate stoichiometric amounts of by-products. For instance, in the Heck reaction, a halide salt is formed as a by-product. In the Suzuki reaction, boronic acid derivatives and the base are converted into by-products. Careful selection of reactants and reaction conditions can optimize atom economy.

Safer Solvents and Reaction Conditions: Traditional organic solvents often pose environmental and health risks. Green chemistry encourages the use of safer alternatives. For palladium-catalyzed cross-coupling reactions, greener solvents such as ethanol, water, and bio-based solvents like Cyrene have been successfully employed. frontiersin.orgresearchgate.netresearchgate.net Microwave-assisted synthesis has also emerged as a green technique, often leading to shorter reaction times, reduced energy consumption, and higher yields compared to conventional heating methods. nih.govnih.gov

Catalyst Reusability: Palladium catalysts are expensive and can be toxic. Developing reusable catalyst systems is a significant aspect of green chemistry. Heterogeneous catalysts, where the palladium is supported on a solid matrix like a polymer or activated carbon, can be easily recovered from the reaction mixture by filtration and reused multiple times without significant loss of activity. researchgate.netcas.cn This not only reduces the cost of the synthesis but also minimizes palladium contamination in the final product.

The following table provides examples of how green chemistry principles can be applied to the synthesis of pyridyl-substituted alkenes.

Table 2: Application of Green Chemistry Principles in the Synthesis of Pyridyl-Substituted Alkenes

| Green Principle | Methodology | Specific Example | Catalyst/Solvent System | Key Finding | Reference(s) |

|---|---|---|---|---|---|

| Safer Solvents | Heck Reaction | Coupling of aryl iodides with alkenes | Cyrene (bio-based solvent) | Good to excellent yields, recyclability of the solvent demonstrated. | frontiersin.org |

| Catalyst Reusability | Suzuki Coupling | Coupling of iodobenzene (B50100) with phenylboronic acid | Polymer-supported terpyridine palladium complex | Catalyst reused several times in water with high yields. | researchgate.netcas.cn |

| Energy Efficiency | Heck Reaction | Synthesis of substituted pyrimidines | Microwave irradiation | Reduced reaction time from 18 hours to 60-80 minutes and decreased catalyst loading. | nih.govnih.gov |

| Atom Economy | Suzuki Coupling | General synthesis of biaryls | Calculation based on reactants | Higher atom economy compared to some classical named reactions. | jocpr.comnumberanalytics.com |

Chemical Reactivity and Transformation Pathways of 4 6 Chloro 3 Pyridyl 2 Methyl 1 Butene

Reaction Mechanisms Involving the Chloro-Pyridine Ring

The chloro-pyridine ring in 4-(6-chloro-3-pyridyl)-2-methyl-1-butene is characterized by the electron-withdrawing nature of the nitrogen atom, which significantly influences its reactivity. This effect, combined with the presence of a chlorine atom, opens up several potential reaction pathways.

Nucleophilic Aromatic Substitution on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a prominent reaction for halopyridines. acs.org The electron-withdrawing nitrogen atom in the pyridine ring makes the ring more susceptible to nucleophilic attack compared to benzene. figshare.com The positions ortho and para to the nitrogen are particularly activated. youtube.com In the case of 4-(6-chloro-3-pyridyl)-2-methyl-1-butene, the chlorine atom is at the 6-position, which is ortho to the ring nitrogen, making it a favorable site for SNAr.

The general mechanism for SNAr on a halopyridine involves the addition of a nucleophile to the carbon bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com This intermediate is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom. Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the substituted product. youtube.com

A variety of nucleophiles can be employed in these reactions, with amines being particularly common for the synthesis of substituted pyridines. acs.org The reactivity of halopyridines in SNAr reactions is also dependent on the nature of the halogen, with the general trend being F > Cl ≈ Br > I. nih.gov This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom. youtube.com

| Reagent | Product | Reaction Conditions | Reference |

| Sodium methoxide | 4-(6-methoxy-3-pyridyl)-2-methyl-1-butene | Heat | youtube.com |

| Ammonia | 4-(6-amino-3-pyridyl)-2-methyl-1-butene | High pressure and temperature | acs.org |

| Piperidine (B6355638) | 4-(6-(piperidin-1-yl)-3-pyridyl)-2-methyl-1-butene | Heat in a suitable solvent | nih.gov |

This table presents plausible nucleophilic aromatic substitution reactions based on the known reactivity of 2- and 4-halopyridines.

It is important to note that 3-halopyridines are significantly less reactive towards nucleophilic aromatic substitution because the negative charge in the Meisenheimer intermediate cannot be delocalized onto the nitrogen atom. youtube.com

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on pyridine and its derivatives is considerably more challenging than on benzene. The electronegative nitrogen atom deactivates the ring towards electrophilic attack. youtube.com Furthermore, the nitrogen atom is readily protonated or coordinated by Lewis acids, which are often used as catalysts for EAS reactions, further deactivating the ring. nih.gov

If forced to react under harsh conditions, electrophilic substitution on pyridine derivatives typically occurs at the 3- and 5-positions, as the intermediates for substitution at the 2-, 4-, and 6-positions are significantly destabilized by placing a positive charge on the carbon adjacent to the already electron-deficient nitrogen. youtube.com For 4-(6-chloro-3-pyridyl)-2-methyl-1-butene, the 3-position is already substituted. Therefore, any potential EAS would be directed to the 5-position. However, given the deactivating nature of both the nitrogen atom and the chloro group, such reactions would require very forcing conditions and are generally not a favored transformation pathway.

Oxidation and Reduction Chemistry of the Chloropyridyl Moiety

The nitrogen atom in the pyridine ring possesses a lone pair of electrons and can be oxidized to form a pyridine N-oxide. Common oxidizing agents for this transformation include hydrogen peroxide and peroxy acids. acs.org The resulting N-oxide is an interesting intermediate, as the N-oxide group can activate the ring for further functionalization. For instance, it can facilitate nucleophilic substitution at the 2- and 6-positions and can also direct electrophilic substitution to the 4-position.

Reduction of the chloropyridyl moiety can be achieved through several methods. The chlorine atom can be removed via catalytic hydrogenation, typically using a palladium catalyst and a hydrogen source. This would yield 4-(3-pyridyl)-2-methyl-1-butene. The pyridine ring itself can also be reduced to a piperidine ring under more vigorous hydrogenation conditions, often requiring high pressure and a rhodium or ruthenium catalyst.

Reactivity of the 2-Methyl-1-butene (B49056) Moiety

The 2-methyl-1-butene side chain provides a site of high electron density, making it susceptible to attack by electrophiles and radicals.

Electrophilic Addition Reactions to the Alkene

The carbon-carbon double bond in the butene chain is nucleophilic and readily undergoes electrophilic addition reactions. savemyexams.comnumberanalytics.com The addition of an unsymmetrical reagent, such as a hydrogen halide (HX), to the unsymmetrical 2-methyl-1-butene moiety is expected to follow Markovnikov's rule. libretexts.org This rule states that the electrophile (e.g., H⁺) will add to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. libretexts.org

In the case of 4-(6-chloro-3-pyridyl)-2-methyl-1-butene, the initial protonation of the double bond will preferentially occur at the terminal CH₂ carbon (C1), forming a tertiary carbocation at C2. This stable carbocation is then attacked by the nucleophile (e.g., a halide ion) to give the final product. libretexts.org

| Reagent | Major Product | Reaction Type | Reference |

| HBr | 4-(6-chloro-3-pyridyl)-2-bromo-2-methylbutane | Electrophilic Addition (Markovnikov) | libretexts.org |

| H₂O/H⁺ | 4-(6-chloro-3-pyridyl)-2-methylbutan-2-ol | Acid-catalyzed Hydration | savemyexams.com |

| Br₂ | 4-(6-chloro-3-pyridyl)-1,2-dibromo-2-methylbutane | Halogenation | savemyexams.com |

This table illustrates expected electrophilic addition reactions based on established principles for alkenes.

Radical Reactions of the Butene Chain

The butene chain can also participate in radical reactions. For example, the addition of HBr in the presence of peroxides proceeds via a radical mechanism and results in the anti-Markovnikov product. youtube.com In this case, the bromine radical adds to the double bond first, and it adds to the less substituted carbon (C1) to form the more stable tertiary radical at C2. This radical then abstracts a hydrogen atom from HBr to give the final product. youtube.com

Other radical reactions are also possible. For instance, radical cyclization could occur if a radical is generated elsewhere in the molecule or through intermolecular radical addition. mdpi.comrsc.org The presence of the pyridyl ring could also influence radical reactions, as pyridinium (B92312) salts have been shown to be effective radical traps. nih.gov

Pericyclic Reactions and Rearrangements

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. msu.edustereoelectronics.orgutdallas.edu For 4-(6-chloro-3-pyridyl)-2-methyl-1-butene, the presence of a 1-butene (B85601) moiety suggests the potential for electrocyclic reactions and sigmatropic rearrangements, which are fundamental types of pericyclic reactions. msu.edumasterorganicchemistry.com

Electrocyclic Reactions: Electrocyclic reactions involve the intramolecular formation of a σ-bond between the termini of a conjugated π-system, or the reverse ring-opening process. masterorganicchemistry.comutexas.edu The 1,3-diene system, which can be in equilibrium with a cyclobutene, is the simplest example. masterorganicchemistry.comutexas.edu While 4-(6-chloro-3-pyridyl)-2-methyl-1-butene is not a conjugated diene, isomerisation could potentially lead to a conjugated system capable of undergoing electrocyclic ring closure. The stereochemistry of these reactions is governed by the Woodward-Hoffmann rules, which predict whether the reaction will proceed via a conrotatory or disrotatory mechanism under thermal or photochemical conditions. utexas.eduresearchgate.netlibretexts.org For instance, the thermal ring-opening of cis-3,4-dimethylcyclobutene yields trans,cis-diene, while the trans-isomer gives the trans,trans-diene, both through a conrotatory process. utexas.edu

Sigmatropic Rearrangements: Sigmatropic rearrangements involve the migration of a σ-bond across a π-electron system. chemistrylearner.comfiveable.mewikipedia.org The butene fragment of the target molecule could, in principle, undergo such rearrangements. A well-known example is the acs.orgacs.org-sigmatropic rearrangement, which includes the Cope and Claisen rearrangements. chemistrylearner.comfiveable.mewikipedia.org The Claisen rearrangement specifically involves an allyl vinyl ether, which rearranges to a γ,δ-unsaturated carbonyl compound. chemistrylearner.com While the target compound is not an allyl vinyl ether, the general principle of a acs.orgacs.org shift could be envisioned under certain conditions, potentially involving the pyridyl nitrogen. Another relevant class is the jst.go.jpdoubtnut.com-sigmatropic shift, which is common in cyclopentadiene (B3395910) systems where a hydrogen atom migrates around the ring. pressbooks.pub

The following table summarizes the key types of pericyclic reactions and their general characteristics, which could be applicable to isomers or derivatives of 4-(6-chloro-3-pyridyl)-2-methyl-1-butene.

| Reaction Type | Description | Typical Substrate | Key Features |

| Electrocyclic Ring Closure | Formation of a σ-bond between the ends of a conjugated system. masterorganicchemistry.comutexas.edu | Conjugated dienes/trienes | Stereospecific (conrotatory or disrotatory), can be thermally or photochemically induced. utexas.edulibretexts.org |

| acs.orgacs.org-Sigmatropic Rearrangement (Cope) | Reorganization of a 1,5-diene. fiveable.mewikipedia.org | 1,5-dienes | Proceeds through a chair-like transition state. fiveable.me |

| acs.orgacs.org-Sigmatropic Rearrangement (Claisen) | Rearrangement of an allyl vinyl ether. chemistrylearner.comwikipedia.org | Allyl vinyl ethers | Forms a γ,δ-unsaturated carbonyl compound. chemistrylearner.com |

| jst.go.jpdoubtnut.com-Sigmatropic Rearrangement | Migration of a group (e.g., H) across a 1,3-diene system. pressbooks.pub | Substituted 1,3-dienes | Common in cyclic systems like cyclopentadiene. pressbooks.pub |

Photochemical Transformation Studies of Chlorinated Pyridines and Alkenes

The photochemical behavior of 4-(6-chloro-3-pyridyl)-2-methyl-1-butene is expected to be influenced by both the chlorinated pyridine ring and the butene side chain. Photochemical reactions are initiated by the absorption of light, leading to excited electronic states with distinct reactivity. altervista.org

Identification of Photo-Degradation Products and Intermediates

The photodegradation of chlorinated pyridines can lead to a variety of products. Studies on 2-chloropyridine (B119429) have shown that photolysis in aqueous solution can result in dechlorination, hydroxylation, and the formation of various intermediates. sigmaaldrich.com The pyridyl radical formed from C-Cl bond cleavage can abstract a hydrogen atom from the solvent to yield the corresponding dechlorinated pyridine. Alternatively, it can react with water or oxygen to form hydroxylated pyridines or other oxidation products. The butene side chain can also undergo photochemical reactions, such as E/Z isomerization, cyclization, or fragmentation.

Based on studies of related compounds, potential photo-degradation products of 4-(6-chloro-3-pyridyl)-2-methyl-1-butene could include:

Dechlorinated product: 4-(3-pyridyl)-2-methyl-1-butene

Hydroxylated products: 4-(6-hydroxy-3-pyridyl)-2-methyl-1-butene

Side-chain oxidation products: Alcohols, aldehydes, or ketones formed from reactions at the double bond.

Ring-opening products: Resulting from the breakdown of the pyridine ring.

The following table presents photo-degradation products identified in studies of compounds with similar functional groups.

| Parent Compound | Identified Photo-Degradation Products |

| 2-Chloropyridine | Dechlorinated pyridine, hydroxylated pyridines, ring-opened products. sigmaaldrich.com |

| Chlorinated Aromatics | Phenols, dechlorinated aromatics. acs.org |

| Alkenes | Isomers (E/Z), cyclized products, oxidation products (epoxides, aldehydes). altervista.org |

Quantum Yield and Kinetic Investigations of Phototransformations

The quantum yield (Φ) of a photochemical reaction quantifies its efficiency and is defined as the number of molecules undergoing a specific process divided by the number of photons absorbed. altervista.orgwikipedia.org The quantum yield for the photolysis of chloroaromatic compounds can vary significantly depending on the solvent, pH, and the presence of other substances. acs.orgacs.org For many chloroaromatics in water, quantum yields for photohydrolysis (replacement of Cl with OH) are typically less than 1. acs.org

Kinetic studies of phototransformations provide information on the reaction rates. The rate of photolysis is dependent on the light intensity, the molar absorptivity of the compound at the irradiation wavelength, and the quantum yield. acs.org

Hydrolytic Degradation Mechanisms

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The susceptibility of 4-(6-chloro-3-pyridyl)-2-methyl-1-butene to hydrolysis will likely be centered on the chloro-substituted pyridine ring and the butene side chain, particularly under acidic or basic conditions.

Acid-Catalyzed Hydrolysis

The structure of 4-(6-chloro-3-pyridyl)-2-methyl-1-butene contains features that suggest it may be susceptible to acid-catalyzed hydrolysis. The nitrogen atom in the pyridine ring can be protonated in acidic solutions, which can activate the ring towards nucleophilic attack.

Furthermore, the molecule possesses an allylic chloride-like structure, as the chlorine atom is attached to a carbon adjacent to a double bond. Allyl chlorides are known to be more readily hydrolyzed than their saturated or vinyl counterparts. doubtnut.comquora.comdoubtnut.com This increased reactivity is due to the formation of a resonance-stabilized allylic carbocation intermediate upon cleavage of the C-Cl bond. quora.com

The general mechanism for the acid-catalyzed hydrolysis of an allylic chloride involves:

Protonation of the leaving group (if necessary to make it a better leaving group). In this case, the C-Cl bond can cleave without prior protonation.

Departure of the chloride ion to form a resonance-stabilized allylic carbocation.

Nucleophilic attack by water on the carbocation.

Deprotonation to yield the final alcohol product.

The pyridine ring itself can also influence the hydrolysis rate. The electron-withdrawing nature of the pyridine nitrogen can affect the stability of any carbocationic intermediates formed on the side chain.

The following table provides a hypothetical comparison of the relative rates of hydrolysis for different types of chloroalkanes, illustrating the enhanced reactivity of allylic chlorides.

| Compound Type | Relative Rate of Hydrolysis (SN1) | Reason for Reactivity |

| n-Propyl chloride | Low | Forms an unstable primary carbocation. doubtnut.com |

| Vinyl chloride | Very Low | Forms a very unstable vinyl carbocation; C-Cl bond has partial double bond character. quora.com |

| Allyl chloride | High | Forms a resonance-stabilized allylic carbocation. quora.comdoubtnut.com |

Base-Catalyzed Hydrolysis

Specific research findings and kinetic data for the base-catalyzed hydrolysis of 4-(6-chloro-3-pyridyl)-2-methyl-1-butene are not available in the reviewed scientific literature.

Neutral Hydrolysis Kinetics

Detailed research on the neutral hydrolysis kinetics of 4-(6-chloro-3-pyridyl)-2-methyl-1-butene, including rate constants and half-life under neutral pH conditions, could not be found in the public domain.

Environmental Fate and Degradation Dynamics of 4 6 Chloro 3 Pyridyl 2 Methyl 1 Butene

Abiotic Transformation Processes

Abiotic transformation processes are non-biological chemical and physical reactions that can lead to the degradation of chemical compounds in the environment. For a molecule like 4-(6-chloro-3-pyridyl)-2-methyl-1-butene, these processes would primarily involve reactions in water and the atmosphere, as well as interactions with soil and sediment.

Advanced Oxidation Processes (AOPs) are a group of chemical treatment methods designed to remove organic pollutants from water and wastewater. wikipedia.orgmembranechemicals.comresearchgate.net These processes are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of degrading a wide range of organic compounds. wikipedia.orgmembranechemicals.comresearchgate.net Common AOPs include ozonation (O₃), UV/hydrogen peroxide (H₂O₂), and Fenton (Fe²⁺/H₂O₂) and photo-Fenton (Fe²⁺/H₂O₂/UV) systems. nih.gov

Given the structure of 4-(6-chloro-3-pyridyl)-2-methyl-1-butene, which contains a chlorinated pyridine (B92270) ring and a butene functional group, it is expected to be susceptible to degradation by AOPs. The hydroxyl radicals can attack both the aromatic ring and the double bond of the butene moiety. For instance, studies on the degradation of other chlorinated aromatic compounds, such as chlorpyrifos (B1668852), have demonstrated the effectiveness of AOPs. nih.gov The photo-Fenton process, in particular, has been shown to be efficient in degrading such pollutants, often leading to their complete mineralization into carbon dioxide, water, and inorganic ions. nih.gov

The table below summarizes the effectiveness of various AOPs on a structurally related chlorinated pyridine pesticide, chlorpyrifos.

Table 1: Efficiency of Advanced Oxidation Processes on Chlorpyrifos

| AOP Technique | Conditions | Degradation Efficiency | Reference |

|---|---|---|---|

| Photo-Fenton | Acidic pH (~3) | High | nih.gov |

| UV/H₂O₂ | UV-C light | Effective, anions had no effect | nih.gov |

| UV/TiO₂ | Photocatalysis | Effective | nih.gov |

| Sonolysis | Ultrasonic waves | Effective | nih.gov |

Volatile organic compounds (VOCs) are transformed in the atmosphere primarily through reactions with hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). researchgate.net The presence of a butene functional group in 4-(6-chloro-3-pyridyl)-2-methyl-1-butene suggests that it would be reactive towards these atmospheric oxidants.

Studies on the atmospheric reactions of 4-chloro-1-butene (B1662094), a structural analogue, have shown that the primary degradation pathway is its reaction with hydroxyl radicals. nih.govresearchgate.net The reaction with ozone is slower, and the reaction with nitrate radicals is also a contributing factor to its atmospheric removal. nih.govresearchgate.net Chlorine atoms can also play a role in the oxidation of VOCs, especially in marine or polluted urban environments. copernicus.orgconfex.comnih.gov

The atmospheric lifetime of a VOC is determined by its reaction rates with these oxidants. For 4-chloro-1-butene, the calculated atmospheric lifetimes with respect to reactions with OH, O₃, and NO₃ are approximately 10.5 hours, 30 days, and 2.6 days, respectively, assuming typical atmospheric concentrations of these oxidants. nih.govresearchgate.net By analogy, the double bond in 4-(6-chloro-3-pyridyl)-2-methyl-1-butene is expected to be the primary site of atmospheric oxidation.

Table 2: Rate Constants and Atmospheric Lifetimes for the Reaction of 4-chloro-1-butene with Atmospheric Oxidants

| Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Assumed Oxidant Concentration (molecule cm⁻³) | Calculated Atmospheric Lifetime | Reference |

|---|---|---|---|---|

| OH | (2.63 ± 0.96) × 10⁻¹¹ | 2 x 10⁶ | ~10.5 hours | nih.govresearchgate.net |

| O₃ | (3.96 ± 0.43) × 10⁻¹⁸ | 7 x 10¹¹ | ~30 days | nih.govresearchgate.net |

| NO₃ | (4.48 ± 1.23) × 10⁻¹⁵ | 5 x 10⁸ | ~2.6 days | nih.govresearchgate.net |

The sorption of a pesticide to soil and sediment is a critical process that influences its mobility, bioavailability, and degradation. iastate.eduresearchgate.netgcsaa.org For non-ionic compounds, sorption is primarily governed by the organic matter content of the soil. iastate.eduresearchgate.net Herbicides with a chloropyridine structure, such as clopyralid (B1669233) and chlorpyrifos, exhibit varying degrees of sorption to soil. for.senih.gov

The sorption behavior of a compound is often described by the Freundlich isotherm, which relates the amount of sorbed compound to its concentration in the solution at equilibrium. The Freundlich sorption coefficient (Kf) is a measure of the sorption capacity. For chlorpyrifos, Kf values have been reported to range from 0.31 to 1.99 in different soils, indicating moderate sorption. researchgate.net The organic carbon-water (B12546825) partitioning coefficient (Koc), which normalizes Kf to the organic carbon content of the soil, is also a useful parameter.

The presence of the butene side chain in 4-(6-chloro-3-pyridyl)-2-methyl-1-butene may influence its polarity and water solubility, which in turn would affect its sorption characteristics. Generally, less polar compounds with lower water solubility tend to have higher sorption coefficients.

Table 3: Freundlich Sorption Coefficients (Kf) for Structurally Related Pesticides in Soil

| Compound | Soil Type | Organic Carbon (%) | pH | Kf (mg¹⁻¹/ⁿ L¹/ⁿ kg⁻¹) | Reference |

|---|---|---|---|---|---|

| Chlorimuron ethyl | Silt Loam | 1.36-1.53 | 6.38-6.44 | 0.81-1.03 | usda.gov |

| Chlorpyrifos | Various | Not specified | Not specified | 0.31-1.99 | researchgate.net |

Biotic Transformation and Biodegradation Studies

Biotic transformation, or biodegradation, is the breakdown of organic compounds by microorganisms. This is a major pathway for the dissipation of many pesticides in the environment.

Pyridine and its derivatives are known to be biodegradable under both aerobic and anaerobic conditions, although the specific pathways and rates can vary significantly depending on the substituents on the pyridine ring. nih.gov The presence of a halogen, such as chlorine, on the pyridine ring can influence the rate of degradation. nih.gov

Under aerobic conditions, the microbial degradation of pyridine derivatives often begins with hydroxylation of the pyridine ring. nih.gov This initial step is typically catalyzed by monooxygenase or dioxygenase enzymes. Following hydroxylation, the ring is cleaved, leading to the formation of aliphatic intermediates that can then enter central metabolic pathways and be mineralized to carbon dioxide and water. frontiersin.org

For chlorinated pyridines, a common initial step is the hydrolytic or reductive removal of the chlorine atom, a process known as dehalogenation. eurochlor.org This is often a crucial step, as the presence of chlorine can sometimes inhibit microbial activity. eurochlor.org

By analogy with other chlorinated pyridine compounds, a potential aerobic degradation pathway for 4-(6-chloro-3-pyridyl)-2-methyl-1-butene could involve the following steps:

Oxidation of the butene side chain.

Hydroxylation of the pyridine ring.

Dechlorination of the pyridine ring.

Cleavage of the pyridine ring.

The specific metabolites formed would depend on the enzymatic machinery of the degrading microorganisms. Based on studies of other pyridine derivatives, potential metabolites could include hydroxylated pyridines, chloropyridinols, and various aliphatic acids resulting from ring cleavage. For instance, the major degradation product of chlorpyrifos is 3,5,6-trichloro-2-pyridinol (B117793) (TCP). nih.gov

Table 4: Potential Aerobic Biodegradation Metabolites of Chlorinated Pyridine Derivatives

| Parent Compound | Metabolite | Degradation Pathway | Reference |

|---|---|---|---|

| Chlorpyrifos | 3,5,6-trichloro-2-pyridinol (TCP) | Hydrolysis of the phosphate (B84403) ester | nih.gov |

| Pyridine | Hydroxypyridines, followed by ring cleavage products | Hydroxylation, Ring Cleavage | nih.gov |

Microbial Degradation Pathways of Pyridine Derivatives

Anaerobic Biodegradation Pathways

Under anaerobic conditions, the biodegradation of 4-(6-chloro-3-pyridyl)-2-methyl-1-butene is anticipated to proceed through several key transformation steps, primarily driven by microbial activity in environments depleted of oxygen. Drawing parallels from the anaerobic degradation of other chlorinated pyridines and aromatic compounds, the initial and most critical step is likely reductive dechlorination. researchgate.net In this process, the chlorine atom is removed from the pyridine ring and replaced with a hydrogen atom. This dechlorination is a crucial detoxification step, as it often reduces the toxicity and persistence of the parent compound.

Following or concurrent with dechlorination, the butene side chain may undergo modifications. Anaerobic metabolic pathways could involve the saturation of the double bond, converting the butene group to a butane (B89635) structure. Further degradation could proceed through beta-oxidation of the alkyl side chain, progressively shortening it.

The pyridine ring itself is generally more resistant to anaerobic breakdown. However, once dechlorination has occurred, the ring may be susceptible to cleavage. Studies on pyridine and its derivatives have shown that anaerobic ring fission can occur, although it is often a slower process compared to aerobic degradation. tandfonline.comnih.govnih.gov The complete mineralization of the compound to carbon dioxide and methane (B114726) under methanogenic conditions represents the final stage of anaerobic biodegradation. epa.gov

Role of Specific Microbial Consortia in Biotransformation

The biotransformation of a complex molecule like 4-(6-chloro-3-pyridyl)-2-methyl-1-butene in the environment is rarely accomplished by a single microbial species. Instead, it necessitates the synergistic action of a microbial consortium. nih.gov Different microbial populations within the consortium carry out distinct metabolic functions, creating a metabolic network that leads to the compound's breakdown.

For instance, one group of bacteria, such as Dehalococcoides species, which are known for their ability to respire chlorinated compounds, might be responsible for the initial reductive dechlorination of the chloropyridine ring. nih.gov Following this, other facultative or strictly anaerobic bacteria could metabolize the resulting intermediates. For example, bacteria capable of degrading pyridine derivatives, such as those from the genera Azoarcus, Arthrobacter, or Pseudomonas, could be involved in the cleavage of the pyridine ring. nih.govnih.govasm.org

The degradation of the 2-methyl-1-butene (B49056) side chain would likely be carried out by another set of bacteria with the enzymatic machinery for alkane and alkene metabolism under anaerobic conditions. The interactions within the consortium can be complex, involving the exchange of metabolites and co-factors. The products of one organism's metabolism can serve as the substrate for another, leading to a more complete degradation of the parent compound. nih.gov The efficiency of this biotransformation is highly dependent on environmental conditions such as redox potential, pH, temperature, and the availability of electron donors and acceptors.

Enzymatic Biotransformation Processes

The microbial degradation of 4-(6-chloro-3-pyridyl)-2-methyl-1-butene is mediated by a variety of specific enzymes. The initial reductive dechlorination is catalyzed by enzymes known as reductive dehalogenases. These enzymes are key in the anaerobic breakdown of many chlorinated pollutants.

The subsequent degradation of the pyridine ring likely involves monooxygenases or dioxygenases, even in anaerobic consortia where micro-aerophilic conditions might exist or where oxygen is derived from water. nih.govtandfonline.com For instance, studies on pyridine degradation have identified flavin-dependent monooxygenases that catalyze the cleavage of the pyridine ring. nih.govasm.org

The metabolism of the butene side chain would involve a different set of enzymes. For example, the saturation of the double bond could be catalyzed by a reductase. Subsequent degradation of the alkyl chain would proceed through a series of enzymatic reactions characteristic of beta-oxidation, involving enzymes such as dehydrogenases, hydratases, and thiolases.

Environmental Persistence and Mobility Assessment

The environmental persistence and mobility of 4-(6-chloro-3-pyridyl)-2-methyl-1-butene are critical factors in determining its potential environmental impact. This assessment involves evaluating its degradation half-life, leaching potential, and bioaccumulation in organisms.

Degradation Half-Lives in Various Environmental Compartments

The degradation half-life of a pesticide is the time it takes for 50% of the applied amount to break down in the environment. orst.edu This parameter is highly variable and depends on the environmental compartment (soil, water, sediment) and prevailing conditions. For 4-(6-chloro-3-pyridyl)-2-methyl-1-butene, specific half-life data is not available, but we can infer potential ranges based on related compounds.

Neonicotinoid insecticides, which also contain a chloropyridine ring, can have soil half-lives that exceed 1,000 days, indicating high persistence. nih.govresearchgate.net The persistence is influenced by factors such as soil type, organic matter content, pH, temperature, and microbial activity. usda.govnih.govnih.gov In general, higher temperatures and microbial activity lead to shorter half-lives.

In aquatic environments, the half-life can be influenced by photolysis (breakdown by sunlight), hydrolysis, and microbial degradation. nih.govvt.edu For many pesticides, the half-life in water is shorter than in soil or sediment. orst.edu

Table 1: Conceptual Degradation Half-Life Ranges for 4-(6-Chloro-3-pyridyl)-2-methyl-1-butene

| Environmental Compartment | Estimated Half-Life Range (Days) | Key Influencing Factors |

|---|---|---|

| Aerobic Soil | 30 - 500 | Microbial activity, temperature, organic matter, pH |

| Anaerobic Soil | 100 - >1000 | Redox potential, specific microbial consortia |

| Surface Water (Photolysis) | 1 - 20 | Sunlight intensity, water clarity |

| Surface Water (Microbial) | 20 - 150 | Microbial populations, temperature, nutrient availability |

This table is conceptual and based on data for structurally related compounds.

Leaching Potential and Transport Modeling

The leaching potential of a chemical refers to its likelihood of moving through the soil profile and contaminating groundwater. This is influenced by its water solubility, soil adsorption characteristics (Koc), and persistence. researchgate.netawsjournal.org

Compounds with a pyridine ring, such as some herbicides, can be mobile in soil, particularly in soils with low organic matter content. vt.eduresearchgate.net The chlorine substituent and the methyl-butene side chain of 4-(6-chloro-3-pyridyl)-2-methyl-1-butene will also influence its polarity and, consequently, its interaction with soil particles.

Transport models like PELMO, PRZM, and MACRO are used to predict the movement of pesticides in the environment. nih.gov These models incorporate data on the chemical's properties, soil characteristics, and climatic conditions to estimate the potential for leaching.

Table 2: Conceptual Leaching Potential Assessment for 4-(6-Chloro-3-pyridyl)-2-methyl-1-butene

| Parameter | Conceptual Value/Range | Implication for Leaching |

|---|---|---|

| Water Solubility | Moderately Soluble | Higher solubility increases leaching potential. tdl.org |

| Soil Organic Carbon Partition Coefficient (Koc) | Low to Moderate | Lower Koc indicates weaker binding to soil and higher mobility. |

| Degradation Half-Life (Soil) | Moderately Persistent to Persistent | Longer half-life provides more time for leaching to occur. |

This table is conceptual and based on general principles of pesticide mobility.

Bioaccumulation Potential in Environmental Organisms (excluding human/animal bioaccumulation)

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. researchgate.net This is a significant concern for persistent organic pollutants. The potential for a compound to bioaccumulate is often estimated by its octanol-water partition coefficient (Kow), with higher Kow values suggesting a greater tendency to accumulate in fatty tissues.

For 4-(6-chloro-3-pyridyl)-2-methyl-1-butene, the presence of a chlorine atom and a hydrocarbon side chain suggests a degree of lipophilicity, which could lead to bioaccumulation in aquatic organisms such as algae, invertebrates, and fish. mdpi.com The bioaccumulation factor (BAF) and bioconcentration factor (BCF) are used to quantify this potential. researchgate.net

Research on other chlorinated organic compounds and neonicotinoids indicates that these substances can be detected in various aquatic organisms. mdpi.commdpi.com The extent of bioaccumulation will depend on the organism's trophic level, feeding habits, and metabolic capacity to break down the compound. researchgate.net

Table 3: Conceptual Bioaccumulation Potential for 4-(6-Chloro-3-pyridyl)-2-methyl-1-butene in Aquatic Organisms

| Organism Type | Conceptual Bioaccumulation Factor (BCF/BAF) Range | Key Influencing Factors |

|---|---|---|

| Algae | Low to Moderate | Adsorption to cell surface, uptake kinetics. |

| Invertebrates (e.g., Daphnia, Mussels) | Moderate | Feeding strategy, metabolic rate, lipid content. |

This table is conceptual and based on the properties of similar chemical structures.

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the ecological impact mechanisms, environmental fate, or degradation dynamics of the chemical compound 4-(6-Chloro-3-pyridyl)-2-methyl-1-butene . Research and studies detailing its specific influence on ecosystem functioning, impact on non-target organisms, or its environmental transformation products could not be located.

The provided outline requests a detailed analysis of this particular compound's ecological effects. However, without any specific data in the scientific domain, it is not possible to generate a scientifically accurate and informative article as requested.

It is possible that "4-(6-Chloro-3-pyridyl)-2-methyl-1-butene" is a less-studied metabolite or transformation product of a more common parent compound, such as a neonicotinoid insecticide, given the presence of the "6-Chloro-3-pyridyl" functional group which is characteristic of insecticides like imidacloprid. The broader class of neonicotinoid insecticides has been the subject of extensive research regarding their environmental fate and ecological impacts. This body of research indicates that neonicotinoids can persist in soil and water, and can have adverse effects on non-target organisms, including pollinators and aquatic invertebrates. nih.govmoraybeedinosaurs.co.uknih.govfarmlandbirds.netbeyondpesticides.orgresearchgate.netbuglife.org.ukresearchgate.net However, it is crucial to note that the specific ecological properties and impacts can vary significantly between different transformation products.

Without dedicated studies on 4-(6-Chloro-3-pyridyl)-2-methyl-1-butene, any discussion of its ecological impact would be speculative and would not meet the requirements for a scientifically accurate article.

Therefore, the requested article focusing solely on the chemical compound “4-(6-Chloro-3-pyridyl)-2-methyl-1-butene” cannot be generated at this time due to the absence of specific research findings.

Table of Compounds Mentioned

Advanced Analytical Characterization Methodologies for 4 6 Chloro 3 Pyridyl 2 Methyl 1 Butene

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is fundamental to verifying the molecular structure of 4-(6-Chloro-3-pyridyl)-2-methyl-1-butene. Each technique provides unique and complementary information regarding the compound's atomic connectivity, functional groups, and electronic properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

High-resolution NMR spectroscopy is the most powerful tool for the definitive structural confirmation of 4-(6-Chloro-3-pyridyl)-2-methyl-1-butene in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

¹H NMR Spectroscopy : This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹H NMR spectrum for this compound is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the vinylic protons of the butene group, and the aliphatic protons of the methyl and methylene (B1212753) groups. docbrown.info The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (e.g., doublets, triplets, quartets) reveal adjacent, non-equivalent protons according to the n+1 rule. docbrown.info

¹³C NMR Spectroscopy : A ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. libretexts.org For 4-(6-Chloro-3-pyridyl)-2-methyl-1-butene, ten distinct signals are anticipated, corresponding to each carbon atom in its unique electronic environment. docbrown.info The chemical shifts (δ) are indicative of the carbon type (alkene, aromatic, alkyl) and the influence of electronegative substituents like chlorine. organicchemistrydata.org Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. researchgate.net

2D-NMR Spectroscopy : Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish definitive connectivity. COSY identifies protons that are spin-coupled to each other, confirming the arrangement of protons within the butene and pyridyl fragments. HSQC correlates each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹³C spectrum.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for 4-(6-Chloro-3-pyridyl)-2-methyl-1-butene This table presents expected chemical shift ranges based on analogous structures. Actual values may vary.

| Atom Position / Group | Technique | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| Aromatic-H (Pyridyl) | ¹H NMR | 7.2 – 8.3 | d, dd, s |

| Vinylic-H (=CH₂) | ¹H NMR | 4.7 – 4.9 | s |

| Methylene-H (-CH₂-) | ¹H NMR | 2.5 – 2.7 | s |

| Methyl-H (-CH₃) | ¹H NMR | 1.7 – 1.9 | s |

| Aromatic C-Cl | ¹³C NMR | 148 – 152 | s |

| Aromatic C-H & C-C | ¹³C NMR | 123 – 149 | s |

| Quaternary Alkene C= | ¹³C NMR | 144 – 148 | s |

| Vinylic =CH₂ | ¹³C NMR | 110 – 114 | s |

| Methylene -CH₂- | ¹³C NMR | 40 – 45 | s |

| Methyl -CH₃ | ¹³C NMR | 20 – 25 | s |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying the functional groups within a molecule. ucl.ac.uk These methods are complementary and provide a characteristic fingerprint for the compound.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). For 4-(6-Chloro-3-pyridyl)-2-methyl-1-butene, key expected absorption bands include C-H stretching from the aromatic pyridine ring and the alkyl groups, C=C stretching from the alkene and aromatic ring, and a characteristic C-Cl stretching frequency. scifiniti.comresearchgate.net

Raman Spectroscopy : Raman spectroscopy involves the inelastic scattering of monochromatic light. ucl.ac.uk It is particularly sensitive to non-polar bonds and symmetric vibrations. It would be effective in identifying the C=C double bonds of the butene and pyridyl groups, as well as the C-Cl bond, complementing the IR data. ias.ac.in

Table 2: Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | IR/Raman |

| Alkyl C-H | Stretching | 2850 - 3000 | IR/Raman |

| Alkene C=C | Stretching | 1640 - 1680 | IR/Raman |

| Aromatic C=C / C=N | Stretching | 1400 - 1600 | IR/Raman |

| C-Cl | Stretching | 600 - 800 | IR/Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The principal chromophore—the part of the molecule that absorbs light—in 4-(6-Chloro-3-pyridyl)-2-methyl-1-butene is the chloropyridyl ring system. science-softcon.de The conjugated π-electron system of the pyridine ring is expected to produce characteristic absorption bands in the UV region, typically between 200 and 300 nm. This analysis is useful for quantitative measurements and for detecting the presence of the aromatic core.

Hyphenated Chromatographic Techniques for Separation and Identification

Hyphenated techniques, which couple a separation method like chromatography with a detection method like mass spectrometry, are indispensable for analyzing complex mixtures, assessing purity, and identifying trace-level components such as degradation products or metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis and Degradation Studies

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds. gcms.cz Given its molecular structure, 4-(6-Chloro-3-pyridyl)-2-methyl-1-butene is sufficiently volatile for GC analysis.

In this technique, the compound is vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column. gcms.cz The separated components then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge (m/z) ratio. This provides a unique mass spectrum that acts as a molecular fingerprint. GC-MS is highly effective for purity analysis and for identifying and quantifying volatile products that may arise from thermal or chemical degradation. researchgate.netmdpi.com The fragmentation pattern would be expected to show characteristic ions corresponding to the chloropyridyl moiety and the butene side chain.

Table 3: Predicted Key Mass Fragments in GC-MS Analysis

| Fragment Structure | Description | Predicted m/z |

|---|---|---|

| [C₁₀H₁₂ClN]⁺ | Molecular Ion (M⁺) | 181/183 |

| [C₅H₄NCl]⁺ | Chloropyridyl cation | 113/115 |

| [C₅H₉]⁺ | 2-methyl-1-butenyl fragment | 69 |

| [C₄H₇]⁺ | Loss of methyl from butenyl fragment | 55 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Non-Volatile Species and Metabolites

For the analysis of non-volatile species, such as potential metabolites formed in biological systems, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. nih.gov This technique separates compounds in a liquid mobile phase before they are ionized and analyzed by two mass analyzers in series (tandem MS). sigmaaldrich.com

LC-MS/MS is exceptionally sensitive and selective, making it ideal for detecting trace metabolites in complex biological matrices like plasma or tissue extracts. shimadzu.com Potential metabolic pathways for a compound like 4-(6-Chloro-3-pyridyl)-2-methyl-1-butene could include oxidation of the butene double bond (to form an epoxide or diol), hydroxylation of the methyl group, or modification of the pyridine ring. LC-MS/MS can identify these metabolites by detecting their specific molecular ions and characteristic fragment ions, even at very low concentrations. wiley.com

Advanced Detection Methods (e.g., High-Resolution Mass Spectrometry)

High-Resolution Mass Spectrometry (HRMS) stands as a powerful tool for the unambiguous identification of organic molecules such as 4-(6-chloro-3-pyridyl)-2-methyl-1-butene. Unlike nominal mass spectrometry, HRMS provides the accurate mass of an ion, which allows for the determination of its elemental composition. This capability is crucial for distinguishing between isobaric interferences—compounds with the same nominal mass but different elemental formulas.

For 4-(6-chloro-3-pyridyl)-2-methyl-1-butene (C₁₀H₁₂ClN), the theoretical exact mass can be calculated with high precision. This allows for confident identification in complex matrices. When coupled with techniques like liquid chromatography (LC) or gas chromatography (GC), HRMS offers exceptional selectivity and sensitivity. nih.gov

In the analysis of related neonicotinoid compounds and their metabolites, LC-Time-of-Flight (LC-TOF) MS and LC-Orbitrap MS have been effectively utilized. nih.gov These platforms would be highly applicable to the analysis of 4-(6-chloro-3-pyridyl)-2-methyl-1-butene. The fragmentation pattern of the molecule under ionization is key to its structural elucidation. Based on the structure, characteristic fragmentation pathways can be predicted:

Benzylic Cleavage: The bond between the butene chain and the pyridine ring is susceptible to cleavage, which would result in a resonance-stabilized pyridyl-methyl cation.

Loss of Chlorine: The chlorine atom on the pyridine ring can be lost as a radical, leading to a characteristic isotopic pattern in the mass spectrum due to the presence of ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio. mdpi.com

Butene Fragmentation: The butene side chain can undergo various fragmentations, including the loss of methyl or ethyl groups. The mass spectrum of 2-methyl-1-butene (B49056) shows characteristic peaks resulting from such losses. nist.gov

A hypothetical fragmentation table for 4-(6-chloro-3-pyridyl)-2-methyl-1-butene is presented below, based on common fragmentation patterns of similar structures.

| Fragment Ion | Proposed Structure | Significance |

| [M-CH₃]⁺ | Loss of a methyl group from the butene chain. | Indicates the presence of a methyl substituent. |

| [M-C₂H₅]⁺ | Loss of an ethyl group. | Fragmentation of the butene side chain. |

| [C₅H₄NCl-CH₂]⁺ | Pyridyl-methyl cation. | Confirms the chloro-pyridyl-methyl substructure. |

| [M-Cl]⁺ | Loss of the chlorine atom. | Indicates the presence of chlorine. |

Chromatographic Method Development and Validation

The development of a robust chromatographic method is essential for the separation of 4-(6-chloro-3-pyridyl)-2-methyl-1-butene from its isomers, precursors, and degradation products. Both gas chromatography (GC) and liquid chromatography (LC) are viable techniques.

For Gas Chromatography (GC) , the volatility of the compound allows for its analysis. The choice of the stationary phase is critical. A non-polar or semi-polar column, such as one with a phenyl- or cyanopropyl-functionalized polysiloxane phase, would be suitable. The oven temperature program would need to be optimized to ensure adequate separation from any impurities.

For Liquid Chromatography (LC) , which is widely used for the analysis of neonicotinoids and their derivatives, reversed-phase chromatography is the most common approach. researchtrends.net

Key separation parameters to optimize include:

Stationary Phase: A C18 column is a common starting point. For enhanced selectivity, especially for polar metabolites, a biphenyl (B1667301) or pentafluorophenyl (PFP) phase can be employed. nih.govresearchtrends.net

Mobile Phase: A gradient elution using acetonitrile (B52724) or methanol (B129727) mixed with water is typical. researchtrends.net The addition of a small amount of an acid, such as formic acid, can improve peak shape and ionization efficiency in the mass spectrometer. researchtrends.net

Column Temperature: Adjusting the column temperature can influence retention times and selectivity.

Flow Rate: The flow rate affects the analysis time and separation efficiency.

The following table outlines a hypothetical set of starting parameters for an LC-based separation.

| Parameter | Condition | Rationale |

| Column | C18, 2.1 x 100 mm, 2.6 µm | Standard for reversed-phase separation of moderately polar compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier for elution. |

| Gradient | 5% B to 95% B over 10 minutes | To elute a range of compounds with varying polarities. |

| Flow Rate | 0.3 mL/min | Suitable for a narrow-bore column. |

| Column Temp. | 40 °C | To ensure reproducible retention times. |

For the accurate quantification of 4-(6-chloro-3-pyridyl)-2-methyl-1-butene in various matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. researchgate.net This technique offers high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions, a process known as Multiple Reaction Monitoring (MRM). lcms.cz

The development of a quantitative method involves several steps:

Selection of MRM Transitions: At least two MRM transitions are typically monitored for each analyte to ensure confident identification and quantification. nih.gov

Internal Standard Selection: The use of an isotopically labeled internal standard (e.g., containing deuterium (B1214612) or ¹³C) is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response. nih.gov

Calibration: A calibration curve is constructed using a series of standards of known concentrations.

Validation: The method is validated for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

The table below shows hypothetical MRM transitions for the quantitative analysis of the target compound.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| 4-(6-Chloro-3-pyridyl)-2-methyl-1-butene | [M+H]⁺ | [Pyridyl-CH₂]⁺ fragment | [Butene chain]⁺ fragment |

Emerging Analytical Approaches in Environmental and Synthetic Chemistry

The field of analytical chemistry is continually evolving, with new techniques offering improved performance for the detection of trace-level contaminants and synthetic products.

Ambient Ionization Mass Spectrometry (AIMS): Techniques such as Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI) allow for the direct analysis of samples with minimal or no preparation. These methods could be applied for the rapid screening of 4-(6-chloro-3-pyridyl)-2-methyl-1-butene on surfaces or in solid samples.

Supercritical Fluid Chromatography (SFC): SFC is gaining traction as a "green" alternative to LC, using supercritical carbon dioxide as the primary mobile phase. It can offer different selectivity compared to LC and is well-suited for the separation of chiral compounds and isomers.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge in the gas phase before they enter the mass spectrometer. This additional dimension of separation can resolve isobaric and isomeric compounds that are difficult to separate by chromatography alone.

Advanced Sample Preparation: The development of novel sorbents for solid-phase extraction (SPE) and microextraction techniques, such as stir-bar sorptive extraction (SBSE), allows for the efficient pre-concentration of trace analytes from complex environmental matrices like water and soil. nih.gov This enhances the sensitivity of subsequent chromatographic and mass spectrometric analyses.

Theoretical and Computational Studies of 4 6 Chloro 3 Pyridyl 2 Methyl 1 Butene

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of molecules like 4-(6-chloro-3-pyridyl)-2-methyl-1-butene.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

The electronic properties of a molecule are fundamentally governed by the distribution of its electrons in molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net

For chloropyridine derivatives, the presence of the electronegative chlorine atom and the nitrogen atom in the pyridine (B92270) ring significantly influences the electronic distribution. In a hypothetical analysis of 4-(6-chloro-3-pyridyl)-2-methyl-1-butene, the HOMO is expected to be localized primarily on the butene chain and the pyridine ring, reflecting the regions of higher electron density. Conversely, the LUMO is likely to be distributed over the pyridine ring, particularly influenced by the electron-withdrawing chloro substituent. wuxibiology.com The HOMO-LUMO gap for similar chloropyridine compounds has been calculated to be around 4.921 eV, suggesting a high level of reactivity and potential for efficient electron transfer. mahendrapublications.com

To illustrate, computational studies on related compounds provide the following insights into frontier molecular orbital energies:

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-amino-5-chloropyridine | -6.34 | -1.42 | 4.92 |

| Heptachlor | -9.8 | -0.5 | 9.3 |

| Chlordane | -9.9 | -0.3 | 9.6 |

This table presents representative data from computational studies on analogous or related compounds to illustrate the typical range of HOMO, LUMO, and energy gap values. scispace.com

Reaction Pathway Modeling and Transition State Analysis

Quantum chemical calculations are pivotal in mapping the potential energy surface of a chemical reaction, allowing for the identification of reactants, products, intermediates, and transition states. rsc.org For a molecule like 4-(6-chloro-3-pyridyl)-2-methyl-1-butene, several reaction pathways could be of interest, including nucleophilic aromatic substitution (SNAr) at the chloro-substituted carbon, electrophilic addition to the butene double bond, and reactions involving the pyridine nitrogen.

In the case of SNAr reactions of chloropyridines, computational models can elucidate the mechanism, which often involves the formation of a Meisenheimer complex as an intermediate or transition state. researchgate.netnih.gov The energy barrier for such reactions can be calculated, providing insights into the reaction rate. For instance, theoretical studies on the chlorination of pyridine have identified multiple transition states, with the pathway leading to 2-chloropyridine (B119429) having the lowest activation barrier. researchgate.net

Transition state analysis involves locating the saddle point on the potential energy surface corresponding to the highest energy point along the reaction coordinate. Vibrational frequency calculations are then performed to confirm the nature of this stationary point; a true transition state is characterized by having exactly one imaginary frequency. psicode.org This computational approach allows for a detailed understanding of the bond-breaking and bond-forming processes that occur during a chemical transformation.

Spectroscopic Property Prediction (NMR, IR, UV)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for the characterization of new compounds and the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR): Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. researchgate.net These calculations provide a theoretical spectrum that can be compared with experimental data to confirm the molecular structure. The chemical shifts are highly sensitive to the electronic environment of each nucleus.

Infrared (IR): The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the peaks observed in an experimental IR spectrum. By analyzing the nature of the vibrational modes, each calculated frequency can be assigned to a specific molecular motion, such as stretching, bending, or rocking of functional groups. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis): Time-dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. researchgate.net The calculations yield the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. This analysis provides information about the electronic transitions between molecular orbitals, such as π → π* and n → π* transitions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with their environment.

Conformation and Conformational Dynamics

The presence of the 2-methyl-1-butene (B49056) substituent introduces conformational flexibility to the 4-(6-chloro-3-pyridyl)-2-methyl-1-butene molecule. The rotation around the single bonds allows the molecule to adopt various spatial arrangements (conformers). MD simulations can explore the potential energy landscape to identify the most stable conformers and the energy barriers between them. mdpi.com

For alkyl-substituted pyridines, computational studies have shown that the conformational preferences can be influenced by subtle interactions, such as those between the alkyl group's hydrogen atoms and the lone pair of electrons on the ring's nitrogen atom. colostate.edu Understanding the preferred conformation is crucial as it can significantly impact the molecule's physical properties and biological activity.

Interaction with Solvents and Environmental Matrices

The behavior of a molecule can be significantly altered by its surrounding environment. MD simulations are particularly well-suited for studying the interactions between a solute molecule and solvent molecules. mdpi.com By explicitly including solvent molecules in the simulation box, it is possible to model solvation effects and analyze the structure of the solvent around the solute.